molecular formula C25H25FN2O4 B2771114 4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034310-62-6

4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No. B2771114
CAS RN: 2034310-62-6
M. Wt: 436.483
InChI Key: YJYBIVGCSSLAMH-UHFFFAOYSA-N
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Description

4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H25FN2O4 and its molecular weight is 436.483. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphorylation & Dephosphorylation Applications

This compound has been investigated for its role in modulating phosphorylation and dephosphorylation processes. Researchers have explored its impact on cellular signaling pathways, particularly those involving kinases and phosphatases. By influencing these regulatory mechanisms, it may contribute to disease treatment or targeted therapies .

Organic Materials for Solar Cells

In the realm of organic photovoltaics, this compound has garnered attention. Specifically, it has been incorporated into n-type interlayers in planar perovskite solar cells. Its electron transport properties make it a potential candidate for enhancing solar cell efficiency .

Functional Dyes and Receptor-Like Behavior

The combination of the 3,5-dichloro-BODIPY derivative and the phenyl boronic acid (PBA) moiety has led to the synthesis of functional dyes. These modular compounds exhibit receptor-like abilities, potentially enabling applications in sensing, imaging, or molecular recognition .

Medicinal Chemistry and Drug Development

Researchers have explored the pharmacological properties of this compound. Its unique structure suggests potential as a scaffold for designing novel drugs. Investigations into its interactions with biological targets, such as enzymes or receptors, may reveal therapeutic applications .

Materials Science and Supramolecular Chemistry

Given its complex structure, this compound has been studied in materials science. Researchers have investigated its self-assembly behavior, crystal structures, and supramolecular interactions. Such insights could lead to innovative materials with tailored properties .

Biological Imaging and Fluorescent Probes

Fluorescent derivatives of this compound have been synthesized for biological imaging. Their ability to selectively bind to specific cellular components makes them valuable tools for visualizing biological processes or detecting specific molecules .

properties

IUPAC Name

4-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O4/c1-17-12-22(14-25(30)27(17)2)32-23-15-28(16-23)24(29)11-6-18-4-3-5-21(13-18)31-20-9-7-19(26)8-10-20/h3-5,7-10,12-14,23H,6,11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYBIVGCSSLAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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